2-[bis[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]amino]-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride
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Overview
Description
2-[bis[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]amino]-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its multiple dimethylamino groups and acetamide functionalities, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[bis[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]amino]-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride typically involves multi-step organic reactions. The process begins with the preparation of intermediate compounds, which are then subjected to further reactions to form the final product. Common reagents used in these reactions include dimethylamine, acetic anhydride, and various catalysts to facilitate the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and reduce costs.
Chemical Reactions Analysis
Types of Reactions
2-[bis[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]amino]-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in the formation of reduced amine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where one of the dimethylamino groups is replaced by another nucleophile.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as halides. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
2-[bis[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]amino]-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-[bis[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]amino]-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s multiple dimethylamino groups allow it to interact with various enzymes and receptors, potentially modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Boc-4-AP (tert-butyl 4-(phenylamino)piperidine-1-carboxylate): Used as an intermediate in the manufacture of fentanyl and related derivatives.
Vitexin compound 1: A compound extracted from a Chinese herb, known for its potential anti-cancer properties.
Uniqueness
2-[bis[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]amino]-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride is unique due to its specific chemical structure, which imparts distinct reactivity and potential applications. Its multiple dimethylamino groups and acetamide functionalities differentiate it from other similar compounds, making it a valuable compound for various scientific research and industrial applications.
Properties
CAS No. |
184964-45-2 |
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Molecular Formula |
C18H40ClN7O3 |
Molecular Weight |
438.0 g/mol |
IUPAC Name |
2-[bis[2-[2-(dimethylamino)ethylamino]-2-oxoethyl]amino]-N-[2-(dimethylamino)ethyl]acetamide;hydrochloride |
InChI |
InChI=1S/C18H39N7O3.ClH/c1-22(2)10-7-19-16(26)13-25(14-17(27)20-8-11-23(3)4)15-18(28)21-9-12-24(5)6;/h7-15H2,1-6H3,(H,19,26)(H,20,27)(H,21,28);1H |
InChI Key |
FTNOWAHSHRMHAF-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCNC(=O)CN(CC(=O)NCCN(C)C)CC(=O)NCCN(C)C.Cl |
Origin of Product |
United States |
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